Product packaging for Bucolome N-glucuronide(Cat. No.:CAS No. 98641-06-6)

Bucolome N-glucuronide

Cat. No.: B1261044
CAS No.: 98641-06-6
M. Wt: 460.5 g/mol
InChI Key: GSDWEDIBGZCBHU-AMIBHTEKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bucolome N-glucuronide (CAS Number 98641-06-6) is a significant metabolite of bucolome (BCP), a non-steroidal anti-inflammatory drug (NSAID) . It has been identified as a major biliary metabolite in rats and is noted for being the first reported unique N-glucuronide of a barbituric acid derivative . The primary enzyme responsible for its formation in rats is UDP-glucuronosyltransferase 1A1 (UGT1A1) . A key characteristic of this compound is its instability; it is quite unstable in neutral and acidic aqueous solutions, where it readily hydrolyzes back to its parent compound, bucolome . In pharmacokinetic studies, following intravenous administration of bucolome to rats, the cumulative biliary excretion of this compound accounted for approximately 12-13% of the administered dose, underscoring its role as a major metabolic pathway . This compound is intended for research applications only, specifically for use in in vitro and in vivo metabolic and pharmacokinetic studies. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33NaO8 B1261044 Bucolome N-glucuronide CAS No. 98641-06-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

98641-06-6

Molecular Formula

C23H33NaO8

Molecular Weight

460.5 g/mol

IUPAC Name

sodium;(1S,2R,3R,4S)-5-[(1R)-3-butyl-5-cyclohexyl-2,4,6-trioxocyclohexyl]-2,3,4-trihydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C23H34O8.Na/c1-2-3-9-12-17(24)15(11-7-5-4-6-8-11)21(28)16(18(12)25)13-10-14(23(30)31)20(27)22(29)19(13)26;/h11-16,19-20,22,26-27,29H,2-10H2,1H3,(H,30,31);/q;+1/p-1/t12?,13?,14-,15?,16+,19-,20+,22+;/m0./s1

InChI Key

GSDWEDIBGZCBHU-AMIBHTEKSA-M

SMILES

CCCCC1C(=O)C(C(=O)C(C1=O)C2CC(C(C(C2O)O)O)C(=O)[O-])C3CCCCC3.[Na+]

Isomeric SMILES

CCCCC1C(=O)[C@H](C(=O)C(C1=O)C2CCCCC2)C3C[C@@H]([C@H]([C@@H]([C@H]3O)O)O)C(=O)[O-].[Na+]

Canonical SMILES

CCCCC1C(=O)C(C(=O)C(C1=O)C2CC(C(C(C2O)O)O)C(=O)[O-])C3CCCCC3.[Na+]

Synonyms

bucolome N-glucuronide

Origin of Product

United States

Enzymology and Pathways of Bucolome N Glucuronide Formation

UDP-Glucuronosyltransferase (UGT) Catalysis

The conjugation of a glucuronic acid moiety to Bucolome (B1662748) is a reaction catalyzed by UGT enzymes. scirp.org This process, known as glucuronidation, significantly increases the water solubility of Bucolome, facilitating its excretion from the body.

General Mechanisms of N-Glucuronidation

N-glucuronidation is a specific type of glucuronidation where the glucuronic acid moiety is attached to a nitrogen atom within the substrate molecule. This reaction is catalyzed by UGTs, a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the liver being a major site. bidmc.org The general mechanism is a bi-substrate reaction that follows a compulsory ordered bi-bi mechanism, where the UGT enzyme first binds to the cofactor UDP-glucuronic acid (UDPGA) and then to the aglycone substrate (in this case, Bucolome). nih.gov

The transfer of the glucuronyl group from UDPGA to a nitrogen-containing functional group on the substrate results in the formation of an N-glucuronide conjugate. jove.com This process involves a nucleophilic attack by the nitrogen atom of the substrate on the anomeric carbon of the glucuronic acid moiety of UDPGA. frontiersin.org This reaction leads to an inversion of the anomeric carbon's configuration from α in UDPGA to β in the resulting glucuronide. nih.gov For N-glucuronidation, it is proposed that a negatively charged amino acid residue, such as aspartic acid, is necessary to stabilize the transition state, as the N-nucleophile develops a formal positive charge during the reaction. nih.gov

Role of UDP-Glucuronic Acid as Co-factor

UDP-glucuronic acid (UDPGA) is the essential co-factor for all glucuronidation reactions catalyzed by UGTs. frontiersin.org It serves as the activated form of glucuronic acid, providing the necessary glucuronyl group for conjugation. jove.com UDPGA is synthesized in the cytoplasm from glucose-1-phosphate. Studies suggest that the UDP-glucuronic acid used for glucuronidation is predominantly derived from glycogenolysis rather than gluconeogenesis in the liver. nih.gov A specific transporter, SLC35D1, facilitates the transport of UDPGA from the cytoplasm into the lumen of the endoplasmic reticulum, where the UGT enzymes are located. bidmc.org The UGT-catalyzed reaction involves the transfer of the glucuronic acid portion of UDPGA to the substrate, releasing uridine (B1682114) diphosphate (B83284) (UDP). frontiersin.org

Identification of Specific UGT Isoforms Responsible for Bucolome N-Glucuronidation

Research has been conducted to identify the specific UGT isoforms responsible for the N-glucuronidation of Bucolome in both rats and humans, revealing the involvement of multiple isoforms with varying degrees of activity.

Rat UGT Isoforms (e.g., UGT1A1, UGT1A2)

In rats, Bucolome N-glucuronide is a major metabolite found in bile. scirp.org Studies utilizing yeast microsomal fractions expressing various rat UGT isoforms have identified several enzymes capable of catalyzing the formation of this compound (BCP-NG). Among the isoforms tested, UGT1A2 exhibited the highest activity, followed by UGT1A1. scirp.orgscirp.org Other isoforms, such as UGT2B3 and UGT2B6, also showed some activity, although at significantly lower levels. scirp.orgresearchgate.net Given its wide distribution in rat tissues, UGT1A1 is considered a key molecular species responsible for the formation of BCP-NG in rats. scirp.org

Table 1: this compound (BCP-NG) Forming Activity of Rat UGT Isoforms
Rat UGT IsoformBCP-NG-producing activity (min⁻¹)
UGT1A10.059
UGT1A20.318
UGT1A30.001
UGT1A70.003
UGT2B10.004
UGT2B30.091
UGT2B60.031

Data sourced from Kanoh et al., 2011. scirp.org

Human UGT Isoforms (e.g., UGT1A1, UGT1A3)

In humans, the UGT1A family of enzymes is primarily responsible for the N-glucuronidation of Bucolome. scirp.org Investigations using microsomes from insect cells expressing twelve different human UGT isoforms demonstrated that several isoforms can form this compound. Notably, hUGT1A3 and hUGT1A1 displayed the highest formation activity. scirp.org These findings highlight the significant contribution of these two isoforms to the metabolism of Bucolome in humans.

Other Contributing Human UGT Isoforms (e.g., UGT1A4, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, UGT2B7)

While hUGT1A1 and hUGT1A3 are the most active, other human UGT isoforms also contribute to the N-glucuronidation of Bucolome, albeit to a lesser extent. scirp.org These include members of the UGT1A subfamily such as UGT1A8, UGT1A9, UGT1A7, UGT1A10, and UGT1A4. scirp.org Additionally, some isoforms from the UGT2B subfamily, namely UGT2B7 and UGT2B4, have been shown to possess activity towards Bucolome. scirp.org The contribution of UGT1A4, an enzyme often associated with N-glucuronidation, was found to be relatively low for Bucolome. scirp.orgresearchgate.net

Table 2: this compound (BCP-NG) Formation by Recombinant Human UGT Isoforms
Human UGT IsoformBCP-NG formation (pmol equivalents/min/mg protein)
hUGT1A1142
hUGT1A3196
hUGT1A48
hUGT1A78
hUGT1A866
hUGT1A938
hUGT1A109
hUGT2B47
hUGT2B716

Data sourced from Kanoh et al., 2011. scirp.org

Tissue-Specific Glucuronidation of Bucolome

The formation of this compound (BCP-NG) is not uniformly distributed throughout the body. Research indicates that specific tissues exhibit distinct capacities for this metabolic process, primarily driven by the presence and activity of UDP-glucuronosyltransferase (UGT) enzymes in microsomal fractions.

Hepatic Microsomal Activity

The liver is the principal site for the N-glucuronidation of bucolome. Studies conducted on rat tissues have demonstrated that the liver's microsomal fraction possesses the highest activity for producing BCP-NG. scirp.orgscirp.org This high level of activity underscores the liver's central role in the metabolism of bucolome. The primary metabolite of bucolome, BCP-NG, was first identified in rat bile, further highlighting the significance of hepatic processing. scirp.orgresearchgate.net The enzymes responsible are located within the endoplasmic reticulum of liver cells. nih.gov

Extrahepatic Microsomal Activity (e.g., Intestinal, Renal)

While the liver is the primary site, other tissues also contribute to the formation of this compound. Microsomal activity for BCP-NG production has been detected in the kidneys and the small and large intestines of rats. scirp.orgscirp.org Notably, the small intestine displays considerable activity, reaching approximately 41% of the level observed in liver microsomes. scirp.orgscirp.orgcqvip.com The activity in the kidney is also significant. scirp.org In humans, extrahepatic tissues like the kidney and intestine are known to contain UGT enzymes capable of glucuronidating various compounds, suggesting a similar contribution to bucolome metabolism. nih.govnih.gov The gastrointestinal tract, in particular, has a complex expression of UGT enzymes, positioning it to play a role in the first-pass metabolism of orally administered drugs. nih.gov

Species Differences in Bucolome N-Glucuronidation Activity

The rate of Bucolome N-glucuronidation varies significantly among different mammalian species. This variability is a critical consideration in pharmacological and toxicological studies, as findings in animal models may not always directly translate to humans.

Comparative Analysis Across Mammalian Species (e.g., Rat, Mongolian Gerbil, Rabbit, Guinea Pig, Human, Hamster, Mouse)

In vitro studies using liver microsomes have quantified the differences in BCP-NG formation across several species. BCP-NG was detected in all tested species, but the rates of formation showed marked quantitative differences. scirp.orgscirp.org Among the species tested, the rat exhibited the highest rate of bucolome N-glucuronidation. scirp.orgscirp.org

The following table details the comparative activity of this compound formation in the liver microsomes of various mammalian species.

Table 1: this compound (BCP-NG) Formation in Liver Microsomes of Various Mammalian Species

Species BCP-NG Formation Rate (pmol equivalent/min/mg protein)
Rat 479 ± 83
Mongolian Gerbil 378 ± 9
Rabbit 275 ± 26
Guinea Pig 257 ± 10
Human 242 ± 18
Hamster 177 ± 22
Mouse 167 ± 15

Data sourced from Kanoh et al., 2011. scirp.orgscirp.org

Modulation and Regulation of Bucolome N-Glucuronidation

The enzymatic pathways responsible for bucolome N-glucuronidation can be influenced by various factors, including induction by other substances. Research indicates that the activity of UDP-glucuronyltransferase, the key enzyme in this process, can be significantly elevated. jst.go.jp

In one study, the administration of bucolome to newborn rats resulted in a significant increase in UDP-glucuronyltransferase activity after five days. jst.go.jp Furthermore, when pregnant rats were treated with bucolome for seven days, the newborn offspring also showed an increase in this enzyme's activity in their livers. jst.go.jp This suggests that bucolome can act as an inducer of the very enzymes responsible for its own glucuronidation. This phenomenon of enzyme induction can alter the rate of metabolism and clearance. Bucolome is also known to be an inhibitor of other metabolic enzymes, such as CYP2C9, indicating its complex role in modulating drug metabolism pathways. patsnap.comwikipedia.org

Enzyme Induction Studies (e.g., Phenobarbital (B1680315), Clofibric Acid)

Enzyme induction, the process by which a cell increases the production of an enzyme in response to a chemical signal, plays a significant role in the metabolism of Bucolome. Studies using inducing agents like phenobarbital and clofibric acid have provided insights into the regulation of the UGT enzymes responsible for this compound (BCP-NG) formation.

Pre-treatment of rat liver microsomes with phenobarbital, a known inducer of several UGT isoforms including UGT1A1, UGT1A6, and UGT2B1, has been shown to increase the rate of BCP-NG formation. jst.go.jpresearchgate.net Similarly, clofibric acid, a hypolipidemic agent, also enhances the metabolic activity. scirp.org In one study, microsomes pretreated with phenobarbital and clofibric acid exhibited a 1.5-fold and 1.6-fold increase in BCP-NG formation activity, respectively, compared to untreated microsomes. scirp.org This suggests that the UGT enzymes metabolizing Bucolome are inducible by these compounds. While phenobarbital is a broad inducer, the effect of clofibric acid points towards the involvement of specific UGTs, although studies on other substrates have shown that clofibrate (B1669205) does not induce all UGT enzymes. nih.govnih.gov

Some research has also indicated that Bucolome itself may have enzyme-inducing properties. In studies with newborn rats, administration of Bucolome resulted in a significant elevation of UDP-glucuronyltransferase activity after five days. jst.go.jp

Table 1: Effect of Inducers on this compound (BCP-NG) Formation in Rat Liver Microsomes

Inducing AgentFold Increase in BCP-NG Formation Activity (vs. Untreated)Reference
Phenobarbital1.5 scirp.org
Clofibric Acid1.6 scirp.org

Genetic Factors and UGT Deficiency Models (e.g., Gunn Rats)

Genetic factors significantly influence UGT activity, and models of UGT deficiency have been instrumental in identifying the specific enzymes responsible for Bucolome glucuronidation. nih.gov The Gunn rat is a widely used model for studying UGT deficiency, as it has a genetic mutation that leads to a deficiency in UGT1A enzyme activity, including a complete lack of UGT1A1, the primary enzyme for bilirubin (B190676) conjugation. nih.govorpha.net

Studies utilizing Gunn rats have provided compelling evidence for the role of the UGT1A family in the formation of this compound. The formation of BCP-NG in liver microsomes from hyperbilirubinemic Gunn rats was found to be less than 8.5% of that observed in normal, congenic Wistar rats. scirp.org This dramatic reduction directly links the UGT1A isoforms, which are deficient in the Gunn rat, to the N-glucuronidation of Bucolome. scirp.orgscirp.org This finding is consistent with in vitro studies using expressed human UGT isoforms, which identified the UGT1A family, particularly UGT1A1 and UGT1A3, as the primary catalysts for BCP-NG formation in humans. scirp.org

Interestingly, while phenobarbital administration can lower serum bilirubin levels in Gunn rats, studies suggest Bucolome may achieve a similar effect through different mechanisms, such as increasing hepatic blood flow and bile flow, as it did not appear to increase the deficient glucuronyltransferase activity in this model. jst.go.jp

Table 2: this compound (BCP-NG) Formation in Normal vs. UGT-Deficient Rats

Rat StrainGenetic CharacteristicRelative BCP-NG Formation Activity (Liver Microsomes)Reference
Wistar Rat (Normal)Normal UGT enzyme function100% scirp.org
Gunn RatDeficient in UGT1A isoforms< 8.5% scirp.org

Metabolic Disposition and Stability of Bucolome N Glucuronide

Biliary Excretion Pathways of Bucolome (B1662748) N-Glucuronide

Bucolome N-glucuronide is primarily eliminated through biliary excretion. In studies conducted on rats, this compound was identified as the major metabolite of Bucolome found in bile. nih.govresearchgate.net Over an eight-hour period following intravenous administration of Bucolome, approximately 12.6% of the initial dose was excreted in the bile as this compound. nih.gov In contrast, the parent compound, Bucolome, accounted for only about 2.4% of the dose in the bile during the same timeframe. nih.gov This indicates a significant role of N-glucuronidation in the biliary clearance of Bucolome.

The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), converts Bucolome into a more water-soluble and larger molecule, facilitating its transport into the bile. nih.gov This active transport is mediated by efflux transporters located on the canalicular membrane of hepatocytes. nih.govfrontiersin.org The high concentration of this compound in the bile suggests an efficient hepatic uptake of Bucolome and its subsequent conjugation and biliary secretion.

Urinary Excretion Profiles of this compound

A smaller proportion of Bucolome and its N-glucuronide metabolite are excreted through the urinary pathway. In rat studies, the cumulative urinary excretion over eight hours accounted for approximately 3.2% of the administered Bucolome dose as this compound and 2.7% as the unchanged parent drug. nih.gov

In a human study involving oral administration of Bucolome, urinary excretion of this compound was also observed. scirp.org Over a 12-hour period, about 2.5% of the dose was excreted in the urine as this compound, while the parent drug accounted for approximately 0.5% of the dose. scirp.org These findings suggest that while renal excretion is a route of elimination for this compound, it is secondary to biliary excretion.

Cumulative Excretion of Bucolome and this compound
SpeciesRouteTime PeriodBucolome (% of Dose)This compound (% of Dose)Source
RatBile8 hours2.4 ± 1.412.6 ± 2.3 nih.gov
RatUrine8 hours2.7 ± 0.73.2 ± 0.3 nih.gov
HumanUrine12 hours~0.5~2.5 scirp.org

Enzymatic and Chemical Stability of this compound in Biological Milieu

The stability of this compound is influenced by both enzymatic activity and the pH of its surrounding environment.

pH Dependency of Metabolic Stability

The chemical stability of this compound is markedly dependent on pH. Studies have shown that it is quite unstable under neutral and acidic conditions, readily undergoing hydrolysis to Bucolome. nih.gov This instability in acidic environments, such as the stomach or specific compartments within cells, can lead to the cleavage of the glucuronide moiety and release of the active parent drug. Conversely, the stability of some N-glucuronides increases in more alkaline environments. The pH-dependent nature of its stability is a key characteristic influencing its analysis and its metabolic fate in different biological compartments. nih.gov

pH-Dependent Stability of this compound
ConditionStabilityOutcomeSource
Neutral and Acidic pHUnstableEasily hydrolyzed to Bucolome nih.gov
Acidic ConditionsUnstableHydrolysis to parent drug hyphadiscovery.com

Advanced Analytical Methodologies for Bucolome N Glucuronide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the study of drug metabolites, enabling their separation from the parent drug and endogenous biological components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous determination of bucolome (B1662748) (BCP) and its N-glucuronide metabolite (BCP-NG). nih.gov A key challenge in developing HPLC methods for BCP-NG is its instability under neutral and acidic conditions, where it readily hydrolyzes back to the parent drug, bucolome. nih.gov

A successful HPLC method utilizes a reversed-phase ODS (octadecylsilyl) column for effective separation. nih.gov The mobile phase composition is critical for achieving good resolution. One established method employs a mixture of 0.05 M phosphate (B84403) buffer (pH 5.7), methanol (B129727) (MeOH), and tetrahydrofuran (B95107) (THF) in a 50:40:4 v/v ratio. scirp.org This is pumped at a flow rate of 1.5 ml/min. scirp.org Phenylbutazone (B1037) is often used as an internal standard to ensure accuracy and reproducibility. nih.gov

Table 1: HPLC Parameters for Bucolome N-Glucuronide Analysis

Parameter Value
Column Reversed-phase ODS
Mobile Phase 0.05 M phosphate buffer (pH 5.7):Methanol:Tetrahydrofuran (50:40:4 v/v)
Flow Rate 1.5 ml/min
Internal Standard Phenylbutazone

For enhanced sensitivity and specificity, particularly at low concentrations, Liquid Chromatography-Mass Spectrometry (LC/MS) is the method of choice. scirp.org This technique is especially valuable when analyzing samples from in vitro experiments, such as those involving recombinant human UGT isoform microsomes where the formation of BCP-NG can be very low. scirp.org

An LC/MS system equipped with an electrospray ionization (ESI) source operating in negative ion mode is effective for detecting BCP-NG. scirp.org The analysis can be performed on a Shim-pack VP-ODS column (2.0 mm i.d. × 50 mm) with a GVP-ODS guard column, maintained at 40°C. scirp.org A gradient elution is typically employed, starting with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724), with the proportion of acetonitrile increasing over the run. scirp.org

Key ions are monitored to identify and quantify the compounds of interest. For instance, the m/z values of 265 for bucolome, 441.20 for BCP-NG, and 307 for the internal standard phenylbutazone are used for detection. scirp.org

Table 2: LC/MS Parameters for this compound Analysis

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Column Shim-pack VP-ODS (2.0 mm i.d. × 50 mm)
Column Temperature 40°C
Mobile Phase Gradient of 0.1% formic acid in water and acetonitrile
Monitored Ions (m/z) Bucolome: 265, this compound: 441.20, Phenylbutazone (I.S.): 307

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Approaches for Structural Elucidation

While chromatography provides separation and quantification, spectroscopy is essential for confirming the chemical structure of metabolites.

In Vitro Experimental Models in this compound Research

In vitro models are crucial for studying the metabolic pathways of drugs in a controlled environment, helping to identify the enzymes and tissues involved.

Microsomes, which are vesicles of endoplasmic reticulum membranes, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs). nih.gov Isolated microsomes from various tissues, particularly the liver and intestine, are widely used to investigate the formation of this compound. scirp.orgscirp.orgscirp.org

Studies using liver microsomes from various species, including humans, rats, Mongolian gerbils, rabbits, guinea pigs, hamsters, and mice, have demonstrated the formation of BCP-NG. scirp.org This indicates that the UGT isoforms responsible for its formation are present across different mammals. scirp.org Research has shown significant BCP N-glucuronidation activity in both liver and small intestinal microsomes. scirp.org In rats, the liver microsomes exhibited the highest activity, with the small intestinal microsomes showing about 41% of the liver's activity level. scirp.org

Incubation experiments are typically conducted in a buffered solution containing the microsomes, bucolome, and the co-factor UDP-glucuronic acid (UDPGA). scirp.orgnih.gov To facilitate the access of UDPGA to the active site of the UGTs within the microsomal membrane, a pore-forming agent like alamethicin (B1591596) is often included in the incubation mixture. scirp.orgnih.gov

Table 3: this compound Formation in Liver Microsomes of Various Species

Species BCP-NG Formation (pmol equivalent/min/mg protein)
Rat 479 ± 83
Mongolian gerbil 378 ± 9
Rabbit 275 ± 26
Guinea pig 257 ± 10
Human 242 ± 18
Hamster 177 ± 22
Mouse 167 ± 15

Data from a study investigating species differences in BCP-NG formation. scirp.org

Further investigations using microsomes from insect cells expressing specific human UGT isoforms have identified that the UGT1A family, particularly UGT1A1 and UGT1A3, are primarily responsible for the N-glucuronidation of bucolome in humans. scirp.org

Recombinant UGT Enzyme Systems (e.g., Yeast Microsomes, Insect Cell Microsomes)

Recombinant UDP-glucuronosyltransferase (UGT) enzyme systems are pivotal in vitro tools for identifying the specific UGT isoforms responsible for the metabolism of xenobiotics. These systems, which typically utilize microsomes from genetically modified yeast or insect cells, allow for the expression of individual UGT enzymes in isolation. nih.gov This approach overcomes the complexities of overlapping substrate specificities found in native tissue preparations like human liver microsomes. nih.gov For this compound research, both yeast and insect cell-based recombinant systems have been successfully employed to pinpoint the key human and rat UGT isoforms involved in its formation. scirp.orgscirp.org

Insect Cell Microsomes: To identify the human UGT isoforms responsible for Bucolome (BCP) N-glucuronidation, researchers have used microsomes from insect cells (often Sf21 cells from Spodoptera frugiperda) engineered to express single human UGT isoforms. scirp.orgplos.org In one key study, twelve different human recombinant UGT isoforms were investigated: UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B15, and 2B17. scirp.org The results demonstrated that multiple isoforms could catalyze the formation of this compound (BCP-NG), with the UGT1A family showing the most significant activity. scirp.org Specifically, hUGT1A1 and hUGT1A3 exhibited high rates of BCP-NG formation. scirp.org The activity of several other isoforms, including UGT1A8 and UGT1A9, was also detected, though at lower levels. scirp.org In contrast, isoforms like UGT2B15 and UGT2B17 showed no detectable activity. scirp.org

Table 1: this compound Formation by Human Recombinant UGT Isoforms Expressed in Insect Cell Microsomes

UGT Isoform BCP-NG Formation Rate (pmol equivalents/min/mg protein)
hUGT1A1 142
hUGT1A3 196
hUGT1A4 8
hUGT1A7 8
hUGT1A8 66
hUGT1A9 38
hUGT1A10 9
hUGT2B4 7
hUGT2B7 16

Source: Scientific Research Publishing. scirp.org

Yeast Microsomes: Yeast microsomes (from species such as Saccharomyces cerevisiae) provide another effective system for expressing individual UGT isoforms. scirp.orgresearchgate.net This system was utilized to identify the specific rat UGT isoforms that catalyze Bucolome N-glucuronidation. scirp.org Microsomal fractions from yeast expressing various rat UGT isoforms were tested for their ability to produce BCP-NG. scirp.org Activity was detected across several isoforms, including UGT1A1, UGT1A2, UGT1A3, UGT1A7, UGT2B1, UGT2B3, and UGT2B6. scirp.org The activities were particularly high for rUGT1A2 and rUGT1A1, suggesting these are the primary enzymes responsible for the N-glucuronidation of Bucolome in rats. scirp.org

Table 2: this compound-Producing Activity in Yeast Microsomal Fractions Expressing Rat UGT Isoforms

Rat UGT Isoform BCP-NG-Producing Activity (min⁻¹)
UGT1A1 0.059
UGT1A2 0.318
UGT1A3 0.001
UGT1A7 0.003
UGT2B1 0.004
UGT2B3 0.091
UGT2B6 0.031

Source: Scientific Research Publishing. scirp.org

In Vivo Animal Models for Metabolic Profiling (e.g., Rat Studies)

In vivo animal models are essential for understanding the complete metabolic profile of a compound, including its absorption, distribution, metabolism, and excretion. The rat, particularly the Wistar strain, has been a principal model for investigating the metabolism of Bucolome. nih.gov

Studies in rats have been crucial in identifying this compound as a major metabolite. tandfonline.com Early research involving the administration of Bucolome to rats led to the isolation and purification of a significant metabolite from their bile, which was subsequently identified as this compound through chemical and spectroscopic analysis. tandfonline.com This was a notable discovery, as it was the first time an N-glucuronide was shown to be the major biliary metabolite of a barbiturate (B1230296) derivative in rats. tandfonline.com

Pharmacokinetic studies in male Wistar rats following intravenous administration of Bucolome provided quantitative data on its metabolic fate. nih.gov A significant portion of the administered dose was excreted as this compound. nih.gov Analysis of biological fluids over an 8-hour period showed that the cumulative amount of BCP-NG excreted in the bile was approximately 12.6% of the dose, compared to only 2.4% for the unchanged parent drug, Bucolome. nih.gov In urine, the excretion was more balanced, with 3.2% of the dose excreted as BCP-NG and 2.7% as Bucolome. nih.gov

Table 3: Cumulative Excretion of Bucolome (BCP) and this compound (BCP-NG) in Rats Over 8 Hours (% of Dose)

Excretion Route Bucolome (BCP) This compound (BCP-NG)
Bile ~2.4% ~12.6%
Urine ~2.7% ~3.2%

Source: Journal of Chromatography B Biomed Sci. nih.gov

Furthermore, comparative studies using liver microsomes have highlighted species differences in the rate of Bucolome N-glucuronidation. Among the various mammalian species tested, rats demonstrated the highest BCP-NG formation activity. scirp.org

Table 4: Comparative this compound (BCP-NG) Formation Activity in Liver Microsomes of Various Mammalian Species

Species BCP-NG Formation Rate (pmol equivalent/min/mg protein)
Rat 479 ± 83
Mongolian gerbil 378 ± 9
Rabbit 275 ± 26
Guinea pig 257 ± 10
Human 242 ± 18
Hamster 177 ± 22
Mouse 167 ± 15

Source: Scientific Research Publishing. scirp.org

Interactions and Broader Implications Within Glucuronidation Research

Potential for Glucuronide Conjugates to Influence Phase I Metabolism

The biotransformation of xenobiotics is a two-step process involving Phase I and Phase II metabolism. While Phase II reactions, such as glucuronidation, are typically seen as terminal detoxification steps, emerging research indicates that the resulting conjugates can sometimes influence Phase I enzymes. Bucolome (B1662748), a barbiturate (B1230296) derivative, is a known potent inhibitor of Cytochrome P450 2C9 (CYP2C9). medchemexpress.comncats.io This inhibitory action is clinically significant, as it can alter the metabolism of co-administered drugs, such as warfarin (B611796) and losartan, that are substrates for this enzyme. scirp.orgscirp.org

Bucolome itself is metabolized into Bucolome N-glucuronide (BCP-NG). scirp.orgacs.orgresearchgate.net While the primary role of this glucuronidation is to increase water solubility and facilitate excretion, the potential for BCP-NG to retain or alter the inhibitory activity of its parent compound on CYP enzymes is an area of ongoing interest. The interaction between Phase II metabolites and Phase I enzymes is a critical consideration in drug development, as it can lead to complex drug-drug interactions. helsinki.fi The development of drugs with reduced CYP metabolism increases the likelihood of metabolism through Phase II pathways like glucuronidation, which in turn elevates the potential for interactions involving transporters and enzymes. hyphadiscovery.com

Role of N-Glucuronidation in Xenobiotic Biotransformation and Elimination Systems

Glucuronidation is a major Phase II metabolic pathway, responsible for the metabolism of approximately 35% of all clinically used drugs. researchgate.net This process involves the conjugation of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org This reaction significantly increases the hydrophilicity of lipophilic compounds, making them more readily excretable from the body via urine or bile. wikipedia.orghelsinki.fiuef.fi UGTs are primarily located in the liver but are also found in other major organs, including the intestine, kidneys, and brain. wikipedia.org

N-glucuronidation is a specific type of glucuronidation that occurs on nitrogen-containing functional groups. Compounds that undergo N-glucuronidation include primary aromatic amines, amides, and aromatic N-heterocycles. researchgate.netnih.gov This pathway is particularly important in human drug metabolism, often showing significant interspecies variability. hyphadiscovery.comnih.gov Human UGTs, particularly UGT1A4 and UGT2B10, exhibit much higher N-glucuronidation rates compared to their counterparts in animal species commonly used in preclinical studies. researchgate.netnih.gov

This compound (BCP-NG) is the primary metabolite of bucolome and was the first N-glucuronide of a barbituric acid derivative to be isolated from rat bile. scirp.org The formation of BCP-NG has been observed across multiple mammalian species, including rats, mice, hamsters, rabbits, guinea pigs, Mongolian gerbils, and humans. scirp.org

Research has identified specific UGT isoforms responsible for the N-glucuronidation of bucolome.

In rats , studies using yeast microsomes expressing various rat UGT isoforms revealed that multiple enzymes can catalyze the formation of BCP-NG. The highest activity was observed with UGT1A2, followed by UGT2B3 and UGT1A1. scirp.org Given its wide distribution in rat tissues, UGT1A1 is considered a key molecular species responsible for BCP-NG formation in this species. scirp.org The liver exhibits the highest BCP-NG-producing activity, followed by the small intestine. scirp.org

In humans , the UGT1A family is primarily responsible for BCP-NG formation. scirp.org

Rat UGT IsoformBCP-NG-Producing Activity (min⁻¹)
UGT1A10.059
UGT1A20.318
UGT1A30.001
UGT1A70.003
UGT2B10.004
UGT2B30.091
UGT2B60.031

Data sourced from Kanoh et al., 2011. scirp.org

SpeciesBCP-NG Formation (pmol equivalent/min/mg protein)
Rat479 ± 83
Mongolian gerbil378 ± 9
Rabbit275 ± 26
Guinea pig257 ± 10
Human242 ± 18
Hamster177 ± 22
Mouse167 ± 15

Data sourced from Senda et al., 1967 as cited in Kanoh et al., 2011. scirp.org

Advances in Glucuronide Metabolite Synthesis for Research Applications

The study of drug metabolites is essential for understanding their pharmacokinetic, pharmacological, and toxicological properties. tandfonline.com However, obtaining pure glucuronide metabolites for use as analytical standards is a significant challenge, as isolation from biological matrices like urine is often laborious and yields very small quantities. helsinki.fi Consequently, chemical and enzymatic synthesis methods are crucial for producing these compounds for research. helsinki.fitandfonline.com

Multiple strategies exist for the synthesis of glucuronide conjugates:

Chemical Synthesis: The classical Koenigs-Knorr reaction is a widely applied method for synthesizing O-glucuronides. helsinki.fitandfonline.com This involves coupling an aglycone with a protected glucuronic acid donor, typically in the presence of a silver or mercury salt promoter. helsinki.fitandfonline.com Modifications of this and other methods, such as those using trichloroacetimidate (B1259523) donors, have been developed to improve yields and stereoselectivity for both O- and N-glucuronides. researchgate.netmdpi.comnih.gov However, chemical synthesis can be limited by the need for multiple protection and deprotection steps, and the formation of unwanted by-products. nih.gov

Enzymatic and Biotransformation Methods: Enzyme-assisted synthesis offers an alternative that can provide high specificity. This can be achieved using various enzyme preparations, such as liver microsomes or recombinant UGTs expressed in systems like yeast or insect cells. helsinki.fihelsinki.firesearchgate.net Microbial biotransformation is another powerful tool, where microorganisms are used to perform specific metabolic reactions, including glucuronidation. hyphadiscovery.com This approach is particularly useful for producing glucuronides that result from sequential reactions, such as hydroxylation followed by glucuronidation, and can be scaled up to produce gram quantities of the desired metabolite. hyphadiscovery.com

Q & A

Q. What computational tools predict UGT-mediated N-glucuronidation of barbiturates like BCP?

  • Apply substrate docking simulations to UGT1A1/1A3 crystal structures (PDB: 5LMA/5LMB). Prioritize residues involved in substrate recognition (e.g., Phe90 in UGT1A1) and validate predictions with mutagenesis studies .

Methodological Notes

  • Protein Quantitation : Use BCA assay with BSA standards to normalize microsomal UGT activity .
  • Enzyme Kinetics : Calculate KmK_m and VmaxV_{max} using non-linear regression (e.g., GraphPad Prism) with ≥3 replicates .
  • Ethical Compliance : For human studies, ensure urine/blood samples from BCP-administered patients are collected under IRB approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.